

Physicochemical Properties of Substituted Isoxazole-4-Carboxylic Acids: A Technical Guide

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Compound of Interest

Compound Name:	3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Cat. No.:	B194088

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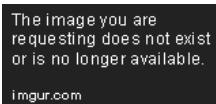
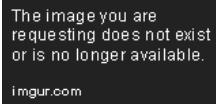
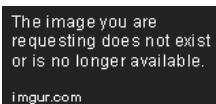
The isoxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its inherent electronic properties and structural rigidity make it a valuable template for the design of novel therapeutic agents. Understanding the physicochemical properties of substituted isoxazole-4-carboxylic acids is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth overview of these key properties, details the experimental methodologies for their determination, and visualizes relevant biological pathways.

Core Physicochemical Properties

The substituent pattern on the isoxazole ring and any appended phenyl groups significantly influences the acidity (pK_a), lipophilicity ($\log P$), and solubility of these compounds. These parameters are critical for predicting a molecule's behavior in biological systems.

Data Summary

The following tables summarize key physicochemical data for isoxazole-4-carboxylic acid and several of its substituted derivatives. It is important to note that some of these values are predicted through computational models, which provide useful estimates for prioritizing synthetic targets.

Compound Name	Structure	pKa (Predicted)	logP (Predicted/Experimental)	Melting Point (°C)
Isoxazole-4-carboxylic acid	 The image you are requesting does not exist or is no longer available. imgur.com	3.22 ± 0.10[1]	0.37[1]	123-124[1]
5-Methylisoxazole-4-carboxylic acid	 The image you are requesting does not exist or is no longer available. imgur.com	2.85 ± 0.25[2]	0.3[3]	144-148[2][4]
5-Methyl-3-phenylisoxazole-4-carboxylic acid	 The image you are requesting does not exist or is no longer available. imgur.com	2.11 ± 0.32[5][6]	-	-
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid	 The image you are requesting does not exist or is no longer available. imgur.com	-	-	-

Note: Structures are representative. The absence of a value indicates that it was not found in the searched literature.

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental protocols. Below are detailed methodologies for measuring pKa, logP, and aqueous solubility.

Determination of Acid Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For isoxazole-4-carboxylic acids, the acidity of the carboxylic acid group is a key determinant of its ionization state at physiological pH.

Method: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[7]

- Sample Preparation: A precise weight of the substituted isoxazole-4-carboxylic acid is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
- Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. For compounds with low aqueous solubility, specialized software can be used to derive the pKa from the titration data in mixed organic-aqueous systems.

Determination of Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's ability to cross cell membranes.

Method: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Solvent Preparation: 1-Octanol and water (or a buffer of specific pH, typically 7.4 for logD) are mutually saturated by shaking them together for 24 hours, followed by separation.
- Partitioning: A small amount of the test compound is dissolved in the pre-saturated 1-octanol. A volume of pre-saturated water (or buffer) is added to create a biphasic system.
- Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP (for neutral species) or logD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. Low solubility can be a significant hurdle in drug development.

Method: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is often used in early drug discovery.[\[4\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

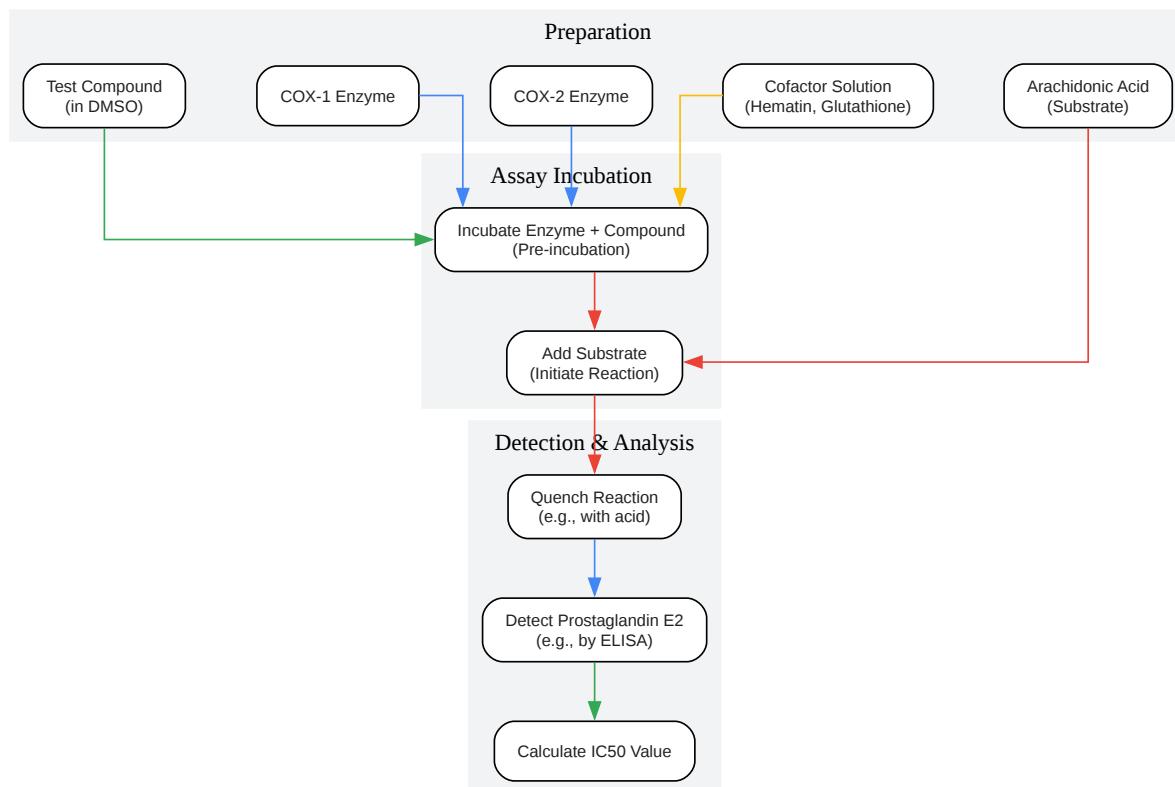
- Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).
- Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.
- Addition of Aqueous Buffer: A buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) is added to each well.
- Incubation and Precipitation: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature. As the DMSO concentration decreases, compounds with low aqueous solubility will precipitate.
- Turbidity Measurement: The precipitation is detected by measuring the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance.
- Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

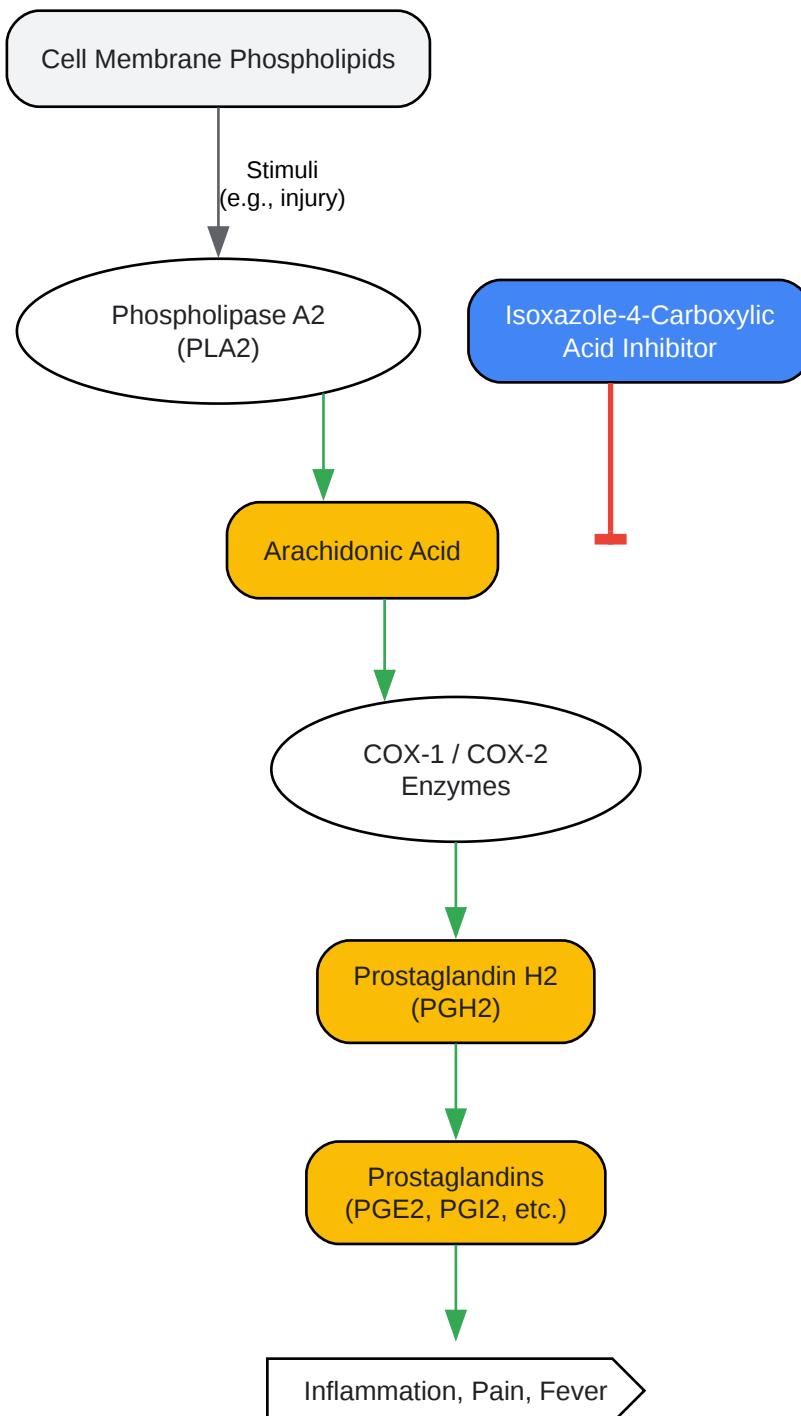
Biological Relevance: Inhibition of Cyclooxygenase (COX)

Many substituted isoxazole derivatives, including those bearing a carboxylic acid function, have been identified as potent inhibitors of cyclooxygenase (COX) enzymes.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) These enzymes, COX-1 and COX-2, are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins.

Experimental Workflow for COX Inhibition Assay

The following workflow outlines a typical in vitro assay to determine the inhibitory potency of a compound against COX-1 and COX-2.





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